molecular formula C10H19NO4 B14028793 (S)-Ethyl 2-((t-butoxycarbonyl)amino) propanoate

(S)-Ethyl 2-((t-butoxycarbonyl)amino) propanoate

Cat. No.: B14028793
M. Wt: 217.26 g/mol
InChI Key: ZFNFXIVKGTXSMW-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Ethyl 2-((tert-butoxycarbonyl)amino) propanoate is a compound commonly used in organic synthesis, particularly in the preparation of peptides and amino acid derivatives. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, preventing unwanted reactions during synthesis. This compound is valuable in various chemical and pharmaceutical applications due to its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)amino) propanoate typically involves the reaction of (S)-ethyl 2-amino propanoate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to protect the amino group, resulting in the formation of (S)-Ethyl 2-((tert-butoxycarbonyl)amino) propanoate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-((tert-butoxycarbonyl)amino) propanoate undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of coupling reagents like N-hydroxysuccinimide (NHS).

Major Products Formed

    Free Amine: Obtained after Boc deprotection.

    Carboxylic Acid: Formed after ester hydrolysis.

    Peptides: Formed through coupling reactions with other amino acids or peptides.

Scientific Research Applications

(S)-Ethyl 2-((tert-butoxycarbonyl)amino) propanoate is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of enzyme-substrate interactions and protein engineering.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-((tert-butoxycarbonyl)amino) propanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino function during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or compounds being synthesized.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
  • (S)-3-Amino-2-(tert-butoxycarbonylamino)propionic Acid
  • (2S)-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid

Uniqueness

(S)-Ethyl 2-((tert-butoxycarbonyl)amino) propanoate is unique due to its specific ethyl ester group, which provides distinct reactivity and solubility properties compared to similar compounds with different ester groups. This uniqueness makes it particularly useful in certain synthetic applications where the ethyl ester functionality is desired .

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C10H19NO4/c1-6-14-8(12)7(2)11-9(13)15-10(3,4)5/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1

InChI Key

ZFNFXIVKGTXSMW-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C(C)NC(=O)OC(C)(C)C

Origin of Product

United States

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